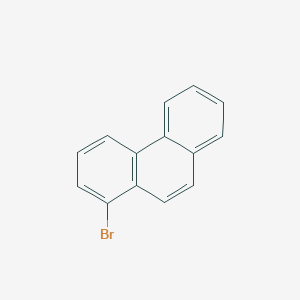
Isocianato de terc-butilo
Descripción general
Descripción
Tert-butyl isocyanate is an organic compound with the chemical formula C₅H₉NO. It is a colorless liquid known for its reactivity and is commonly used as an intermediate in organic synthesis. The compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a tert-butyl group, making it a valuable reagent in various chemical reactions.
Aplicaciones Científicas De Investigación
Tert-butyl isocyanate has several applications in scientific research:
Mecanismo De Acción
Target of Action
Tert-butyl isocyanate is a reactive compound that primarily targets transition metals, especially those in the 0, +1, and +2 oxidation states . It forms stable complexes with these metals and can insert into metal-carbon bonds .
Mode of Action
The mode of action of Tert-butyl isocyanate involves the formation of carbon dative bonds on surfaces such as germanium . This is achieved through a [2+2] cycloaddition reaction with compounds like phosphagermaallene, yielding products like 1-oxa-2-germacyclobutane . It also undergoes cycladdition reaction with molybdenum dioxo bis (aryloxide) complex to form novel 16-electron molybdenum oxo-imido bis (aryloxide) complex .
Biochemical Pathways
Tert-butyl isocyanate affects various biochemical pathways. It is used in the synthesis of coumarines, 4H-chromenes, and isoxazolines . It also reacts with aluminum dihydride in the presence of trace amounts of water to yield terminal hydroxide containing dinuclear alumoxane .
Pharmacokinetics
It is known that the compound is poorly absorbed through the skin but rapidly absorbed if inhaled or ingested . Its ADME properties and their impact on bioavailability are subjects of ongoing research.
Result of Action
The result of Tert-butyl isocyanate’s action is the formation of various organic compounds. For instance, it can be used in the preparation of isocyanate-treated graphite oxides (iGOs), which can be exfoliated in polar aprotic solvents to obtain graphene oxide nanoplatelets . It can also modify metal-organic frameworks, postsynthetically, to obtain microporous urea-functionalized frameworks .
Action Environment
The action of Tert-butyl isocyanate is influenced by environmental factors. It should be used only outdoors or in a well-ventilated area . It is sensitive to moisture , and its reactivity can be affected by the presence of water . It should be kept away from heat, sparks, open flames, and hot surfaces .
Análisis Bioquímico
Biochemical Properties
Tert-butyl isocyanate, like most alkyl isocyanides, can form stable complexes with transition metals and can insert into metal-carbon bonds This suggests that it may interact with metal-containing enzymes or proteins within biochemical reactions
Molecular Mechanism
It is known to form stable complexes with transition metals , suggesting it may interact with metal-containing biomolecules It could potentially influence enzyme activity or gene expression through these interactions
Dosage Effects in Animal Models
There is limited information available on the effects of Tert-butyl isocyanate at different dosages in animal models. It is known to be toxic, with LD50 values of 150mg/kg for mice, 600mg/kg for rats, and 250mg/kg for guinea pigs when administered orally
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tert-butyl isocyanate can be synthesized through several methods. One common method involves the reaction of tert-butylamine with phosgene. The reaction typically occurs in the presence of an inert solvent such as dichloromethane, and the process is carried out at temperatures ranging from 0 to 20°C. The reaction mixture is then heated and refluxed for several hours to obtain tert-butyl isocyanate .
Industrial Production Methods: In industrial settings, tert-butyl isocyanate is produced by reacting tert-butylamine with phosgene in a controlled environment. The reaction is conducted in a reactor where phosgene is introduced at temperatures between 100 and 120°C. After the reaction is complete, the mixture is purified to isolate tert-butyl isocyanate .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl isocyanate undergoes various chemical reactions, including cycloaddition, substitution, and polymerization. It can react with amines, aldehydes, alcohols, and other nucleophiles.
Common Reagents and Conditions:
Cycloaddition Reactions: Tert-butyl isocyanate undergoes [2+2] cycloaddition reactions with compounds such as phosphagermaallene to form 1-oxa-2-germacyclobutane.
Substitution Reactions: It reacts with molybdenum dioxo bis(aryloxide) complexes to form novel 16-electron molybdenum oxo-imido bis(aryloxide) complexes.
Polymerization: Tert-butyl isocyanate can polymerize in the presence of acids and bases, forming various polymeric structures.
Major Products Formed:
Cycloaddition Products: 1-oxa-2-germacyclobutane.
Substitution Products: Molybdenum oxo-imido bis(aryloxide) complexes.
Polymeric Products: Various polymeric structures depending on the reaction conditions.
Comparación Con Compuestos Similares
Tert-butyl isocyanide: An isomer of tert-butyl isocyanate, characterized by the presence of an isocyanide group (-N≡C) instead of an isocyanate group.
Isopropyl isocyanate: Another isocyanate compound with a similar structure but different alkyl group.
Phenyl isocyanate: Contains a phenyl group attached to the isocyanate group, differing in reactivity and applications.
Uniqueness: Tert-butyl isocyanate is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it particularly useful in reactions requiring selective reactivity and stability .
Propiedades
IUPAC Name |
2-isocyanato-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(2,3)6-4-7/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOLNIXAPIAKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Record name | TERT-BUTYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2697 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061818 | |
| Record name | tert-Butyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tert-butyl isocyanate appears as a clear colorless liquid with a pungent odor. Very toxic by ingestion, may also be toxic by skin absorption and inhalation. Vapors heavier than air. Less dense than water and insoluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Colorless liquid with a pungent odor; [CAMEO] | |
| Record name | TERT-BUTYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2697 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | tert-Butyl isocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21989 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1609-86-5 | |
| Record name | TERT-BUTYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2697 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | tert-Butyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | t-butyl isocyanate | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Propane, 2-isocyanato-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | tert-Butyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RHQ1BS36D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tert-butyl isocyanate?
A1: Tert-butyl isocyanate has the molecular formula C5H9NO and a molecular weight of 99.13 g/mol.
Q2: How can I identify tert-butyl isocyanate spectroscopically?
A2: Tert-butyl isocyanate can be identified by its characteristic infrared (IR) absorption bands. The asymmetric NCO stretching frequency (νasym NCO) is particularly informative. In solution, this frequency is higher in chloroform than in carbon tetrachloride. [] This solvent-dependent shift can be attributed to the formation of solvent/solute complexes. [] Additionally, the νasym NCO frequency for tBuNCO is influenced by steric factors, generally decreasing as the number of hydrogen atoms on the α-carbon atom of the alkyl group decreases. []
Q3: Does tert-butyl isocyanate exhibit any unique spectroscopic features?
A3: Yes, tert-butyl isocyanate exhibits interesting behavior in its IR spectrum. Unlike other alkyl isocyanates, its νasym NCO frequency initially increases with increasing chloroform concentration in carbon tetrachloride but then decreases after reaching a certain concentration. [] Furthermore, tBuNCO, along with some other alkyl isocyanates, displays multiple IR bands in the νasym NCO region due to Fermi resonance with combination tones. []
Q4: How does tert-butyl isocyanate react with metal complexes?
A4: Tert-butyl isocyanate exhibits diverse reactivity with metal complexes. It can insert into metal-nitrogen bonds, as observed in its reaction with imidoamido compounds of chromium, molybdenum, and tungsten. [] For instance, tBuNCO inserts into the M-N bond of MNHR groups rather than MNR imido groups. [] In other cases, tBuNCO undergoes [2+2] cycloaddition reactions with metal-carbene complexes, forming ureato complexes. [] Additionally, tBuNCO can react with metal cyanate complexes in the presence of a catalyst and an inhibition decomposing agent to synthesize tert-butyl isocyanate itself. []
Q5: Can tert-butyl isocyanate be used to synthesize heterocycles?
A5: Yes, tert-butyl isocyanate is a useful building block for synthesizing various heterocycles. It can react with dimeric P/Al-based Lewis pairs to form five-membered heterocycles via insertion reactions. [] When reacted with a chlorosilylene, tBuNCO undergoes cleavage of the C=O bond, leading to a four-membered Si(2)O(2) cycle. []
Q6: What is the role of tert-butyl isocyanate in polymer chemistry?
A6: Tert-butyl isocyanate can be used to terminate living polymerization reactions. For example, it successfully caps the propagating chain ends in the syndiospecific living polymerization of 4-methylstyrene with a specific catalytic system. [] This allows for the controlled synthesis of polymers with defined molecular weights and end groups.
Q7: Have computational methods been used to study tert-butyl isocyanate reactions?
A7: Yes, computational chemistry plays a crucial role in understanding the reactivity of tBuNCO. DFT calculations have been employed to investigate the reaction pathways of heterocycle formation with P/Al-based Lewis pairs and tBuNCO. [] These calculations provide insights into the reaction mechanism and energetics. Additionally, DFT studies have been conducted to elucidate the bonding situation in metal complexes containing tBuNCO ligands, further rationalizing their reactivity. []
Q8: Can computational methods predict the outcome of reactions involving tert-butyl isocyanate?
A8: To some extent, yes. Computational methods like DFT can predict the regioselectivity of cycloaddition reactions between phosphagermaallene and tert-butyl isocyanate, explaining the preference for certain reaction pathways. [] These calculations help in understanding the factors governing the reaction outcome.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


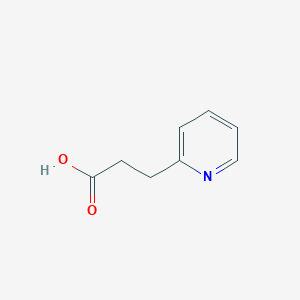




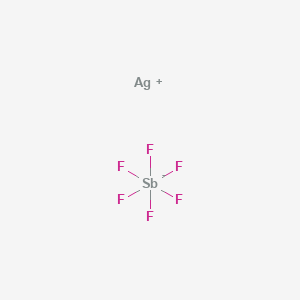

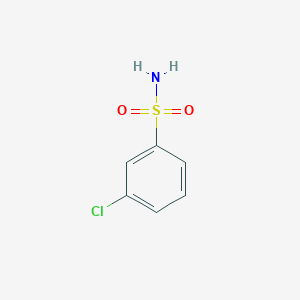
![3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid](/img/structure/B108013.png)
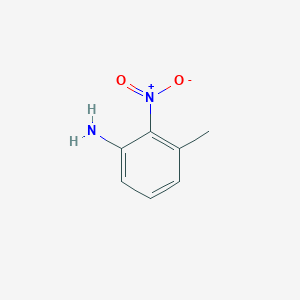

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B108026.png)
